molecular formula C10H12Cl3NO2 B13491614 methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride

methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride

Cat. No.: B13491614
M. Wt: 284.6 g/mol
InChI Key: YKDHMPBAFBBAAP-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a dichlorophenyl group, and a propanoate ester. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzaldehyde and an amino acid derivative.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between the aldehyde and the amino acid derivative.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired amino alcohol.

    Esterification: The amino alcohol is esterified with methanol to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-amino-3-(2,4-dichlorophenyl)propanoate hydrochloride
  • Methyl (2R)-2-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride

Uniqueness

Methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12Cl3NO2

Molecular Weight

284.6 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(2,5-dichlorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-4-7(11)2-3-8(6)12;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1

InChI Key

YKDHMPBAFBBAAP-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=C(C=CC(=C1)Cl)Cl)N.Cl

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)Cl)Cl)N.Cl

Origin of Product

United States

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